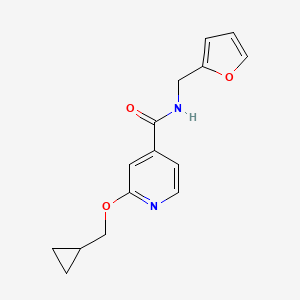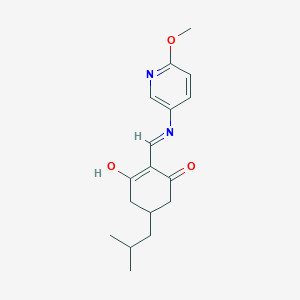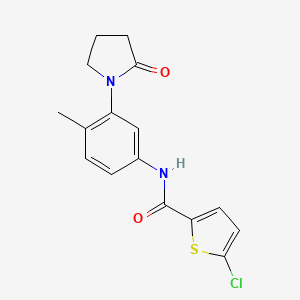
2-(3-Hydroxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Hydroxyphenyl)-2-methylpropanoic acid” is a phenyl propionic acid derivative . It has a molecular formula of C9H8O3 and a molecular weight of 164.1580 . It is also known as 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- .
Synthesis Analysis
An improved method to synthesize the highly abundant and biomedically important urinary metabolite 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction . The Suzuki–Miyaura (SM) coupling reaction is also a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular structure of “2-(3-Hydroxyphenyl)-2-methylpropanoic acid” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .
Chemical Reactions Analysis
Phenolic compounds undergo several reactions such as glucuronidation, sulfonation, and methylation . The bioavailability and metabolism of phenolic compounds are significantly affected by conjugation and/or deconjugation reactions .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Applications De Recherche Scientifique
Metabolite Analysis
2-(3-Hydroxyphenyl)-2-methylpropanoic acid serves as a urinary metabolite of procyanidins in pigs . This application is crucial in veterinary medicine and animal studies, where monitoring metabolites can provide insights into the health and metabolic processes of livestock.
Synthetic Organic Chemistry
This compound is used as an intermediate in the synthesis of various organic products . Its role in synthetic pathways is vital for constructing complex molecules for pharmaceuticals and agrochemicals.
Ester Derivative Preparation
Researchers utilize 2-(3-Hydroxyphenyl)-2-methylpropanoic acid to prepare ester derivatives like 3-(3-hydroxy-phenyl)-propionic acid methyl ester . These derivatives are often used in fragrance industries and as intermediates for further chemical synthesis.
Mécanisme D'action
Target of Action
The primary target of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid, also known as 3-phenylpropionic acid, is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against intestinal invasion by pathogens and exposure to food antigens and toxins .
Mode of Action
3-Phenylpropionic acid interacts with its target, the intestinal epithelial barrier, by activating the aryl hydrocarbon receptor (AhR) signaling . This activation facilitates the enhancement of the intestinal epithelial barrier function .
Biochemical Pathways
The compound is a metabolite derived from the gut microbiome . Specifically, it is produced by the bacterium Bacteroides fragilis . The production of 3-phenylpropionic acid involves ring-cleavage and demethylation of hesperidin .
Pharmacokinetics
It is known that the compound is a metabolite of dietary flavonoids, which are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by the gut microbiota .
Result of Action
The activation of AhR signaling by 3-phenylpropionic acid results in the enhancement of the intestinal epithelial barrier function . This enhancement reduces the selective permeability of the intestinal epithelium, thereby decreasing the translocation of pathogens, endotoxins, and inflammatory mediators .
Action Environment
The action of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid is influenced by the gut microbiota, which metabolizes dietary flavonoids into the compound . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZQNHDLUAULGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-2-methylpropanoic acid | |
CAS RN |
264879-13-2 |
Source


|
| Record name | 2-(3-hydroxyphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)
![Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2939171.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)

![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2939179.png)
![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B2939181.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939183.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2939187.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone](/img/structure/B2939190.png)